[cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-bis(trideuteriomethyl)cyclopropane-1-carboxylate
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Overview
Description
[Cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-bis(trideuteriomethyl)cyclopropane-1-carboxylate is a synthetic pyrethroid compound. Pyrethroids are a class of synthetic chemicals modeled after the natural pyrethrins found in chrysanthemum flowers. This compound is known for its potent insecticidal properties and is widely used in agriculture and public health to control a variety of pests.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-bis(trideuteriomethyl)cyclopropane-1-carboxylate typically involves the reaction of 3-phenoxybenzaldehyde with 4-fluorobenzyl cyanide to form the intermediate [cyano-(4-fluoro-3-phenoxyphenyl)methyl] compound. This intermediate is then reacted with 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often formulated into various pesticide formulations such as emulsifiable concentrates, wettable powders, and granules for agricultural use .
Chemical Reactions Analysis
Types of Reactions
[Cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-bis(trideuteriomethyl)cyclopropane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and dichloroethenyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
[Cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-bis(trideuteriomethyl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of pyrethroid insecticides.
Biology: Research on its effects on various insect species helps in understanding insecticide resistance and developing new pest control strategies.
Medicine: Studies on its toxicity and environmental impact contribute to the development of safer and more effective insecticides.
Industry: It is used in the formulation of various pesticide products for agricultural and public health applications
Mechanism of Action
The compound exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels in nerve cells, causing prolonged depolarization and paralysis. This leads to the eventual death of the insect. The molecular targets and pathways involved include the sodium channels and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cyfluthrin: Another synthetic pyrethroid with similar insecticidal properties.
Fenvalerate: A pyrethroid used in agriculture and public health.
Permethrin: Widely used in both agricultural and residential pest control .
Uniqueness
[Cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-bis(trideuteriomethyl)cyclopropane-1-carboxylate is unique due to its high potency and stability. The presence of the cyano group and the dichloroethenyl moiety enhances its insecticidal activity and resistance to degradation, making it highly effective against a broad spectrum of pests .
Properties
Molecular Formula |
C22H18Cl2FNO3 |
---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
[cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-bis(trideuteriomethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H18Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-11,15,18,20H,1-2H3/i1D3,2D3 |
InChI Key |
QQODLKZGRKWIFG-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C([2H])([2H])[2H] |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Origin of Product |
United States |
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